MCF-7 Antiproliferative Activity: 2.7-Fold Gain Over the Unsubstituted Parent Acid
In a head-to-head comparison reported on a vendor technical datasheet, the 1-isopropyl derivative displayed an IC₅₀ of 8.2 μM against the MCF-7 breast cancer cell line, versus 22.1 μM for the unsubstituted 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid and 14.5 μM for the 1-(2-hydroxyethyl) analogue . This 2.7-fold increase in potency is consistent with the broader SAR observation that N-1 alkylation of the imidazo[1,2-b]pyrazole scaffold modulates antiproliferative activity across multiple solid tumor lines [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.2 μM (MCF-7 breast cancer) |
| Comparator Or Baseline | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: IC₅₀ = 22.1 μM; 1-(2-hydroxyethyl) analogue: IC₅₀ = 14.5 μM |
| Quantified Difference | 2.7-fold more potent than unsubstituted parent; 1.8-fold more potent than hydroxyethyl analogue |
| Conditions | MCF-7 human breast adenocarcinoma cell line (vendor-reported data) |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry programs, the 2.7-fold potency advantage translates to a stronger starting point for lead optimization against breast cancer targets.
- [1] Spallarossa, A.; Rapetti, F.; Signorello, M. G.; Rosano, C.; Iervasi, E.; Ponassi, M.; Brullo, C. Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. ChemMedChem 2023, e202300252. Table 2: IC₅₀ values of derivatives 3a, 3e, 4c, 5g, 5h against multiple cancer lines. View Source
